Ammonium perfluorooctanoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3825-26-1 |
|---|---|
Molecular Formula |
C8H4F15NO2 |
Molecular Weight |
431.10 g/mol |
IUPAC Name |
azane;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid |
InChI |
InChI=1S/C8HF15O2.H3N/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25);1H3 |
InChI Key |
YOALFLHFSFEMLP-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N |
Other CAS No. |
3825-26-1 |
Pictograms |
Corrosive; Irritant; Health Hazard |
Related CAS |
335-67-1 (Parent) |
Synonyms |
ammonium perfluorooctanoate APFO pentadecafluorooctanoic acid perfluorinated octanoic acid perfluorooctanoate perfluorooctanoic acid perfluorooctanoic acid, anhydride perfluorooctanoic acid, cesium salt perfluorooctanoic acid, chromium (3+) salt perfluorooctanoic acid, cobalt (2+) salt perfluorooctanoic acid, lithium salt perfluorooctanoic acid, monoammonium salt perfluorooctanoic acid, monopotassium salt perfluorooctanoic acid, monosilver (1+) salt perfluorooctanoic acid, monosodium salt perfluorooctanoyl chloride PFOA cpd sodium perfluorooctanoate |
Origin of Product |
United States |
Chemical and Physical Properties
Ammonium (B1175870) perfluorooctanoate is a white solid powder at room temperature. chemicalbook.com It is the ammonium salt of perfluorooctanoic acid (PFOA) and readily dissociates in water to the perfluorooctanoate anion (PFO). canada.ca This high solubility in water is a key factor in its environmental transport. canada.ca
The properties of APFO can vary depending on whether it is in its salt, acid, or dissociated ionic form. researchgate.net For instance, the vapor pressure of APFO is significantly lower than that of PFOA. itrcweb.org The acid dissociation constant (pKa) of PFOA influences its form in the environment; at most environmental pH levels, the anionic form (PFO) is dominant. canada.ca
Interactive Table of Physical and Chemical Properties of Ammonium Perfluorooctanoate
| Property | Value |
| Molecular Formula | C8H4F15NO2 |
| Molecular Weight | 431.10 g/mol |
| Physical State | Solid |
| Color | White |
| Melting Point | 163-165 °C (decomposes) |
| Water Solubility | Highly soluble |
| Vapor Pressure | Significantly lower than PFOA |
Users can sort and filter the data in this interactive table.
Synthesis and Manufacturing
The production of APFO has historically been a multi-step process. bmj.com One common method involves electrochemical fluorination to produce PFOA, which is then converted into an ammonium (B1175870) salt slurry and subsequently a salt cake. bmj.com This cake is then dried or dissolved in water for its various applications. bmj.com
APFO has been primarily used as a surfactant and processing aid in the production of fluoropolymers and fluoroelastomers. europa.eunih.gov Specifically, it has been instrumental in the emulsion polymerization of fluorinated monomers. chemicalbook.com
Industrial manufacturing of APFO has been identified as a significant source of its release into the environment. acs.org Emissions from these facilities can occur through air and water pathways. acs.org
Mechanistic Investigations of Biological and Chemical Interactions
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism and Related Biological Pathways
Ammonium (B1175870) perfluorooctanoate is recognized as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism and energy homeostasis. oup.combiorxiv.org The activation of PPARα by APFO initiates a cascade of molecular events that influence gene expression and metabolic pathways, with notable differences across species.
The activation of PPARα by ammonium perfluorooctanoate involves the binding of its dissociated form, perfluorooctanoate (PFOA), to the ligand-binding domain of the receptor. biorxiv.org This interaction induces a conformational change in the PPARα protein, leading to its activation. As a ligand-dependent transcription factor, the activated PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. oup.com This binding event recruits coactivator proteins, which ultimately leads to the transcription of genes involved in lipid metabolism and other cellular processes. oup.com
It is important to note that the affinity of PFOA for PPARα can vary between species, which contributes to the observed differences in biological responses. oup.comnih.gov
Upon activation by this compound, PPARα upregulates the expression of a suite of genes involved in fatty acid catabolism. oup.com This includes genes encoding for enzymes responsible for peroxisomal and mitochondrial β-oxidation of fatty acids. nih.govnih.gov For instance, in mice, APFO has been shown to increase the mRNA and/or protein levels of PPARα target genes such as cytochrome P450 Cyp4a10, peroxisomal thiolase, and bifunctional protein. nih.govnih.gov This enhanced fatty acid oxidation contributes to a reduction in circulating levels of triglycerides and cholesterol. nih.govtandfonline.com
Furthermore, PPARα activation by APFO can inhibit the secretion of very low-density lipoproteins (VLDL) and cholesterol from the liver. nih.govtandfonline.com This modulation of lipid transport and metabolism results in lower serum lipid levels and can lead to an accumulation of lipids within the liver. tandfonline.com Studies in humanized PPARα mice have revealed that PFOA can also influence the expression of genes critical for cholesterol homeostasis, such as Hmgcr, Ldlr, and Cyp7a1. biorxiv.org
| Gene | Function | Effect of APFO/PFOA | Species Studied | Reference |
|---|---|---|---|---|
| Cyp4a10 | Fatty acid omega-hydroxylation | Increased mRNA/protein levels | Mouse | nih.govnih.gov |
| Peroxisomal Thiolase | Peroxisomal β-oxidation | Increased mRNA/protein levels | Mouse | nih.govnih.gov |
| Bifunctional Protein | Peroxisomal β-oxidation | Increased mRNA/protein levels | Mouse | nih.govnih.gov |
| Acox1 | Peroxisomal β-oxidation | Increased expression | Mouse | oup.com |
| Hmgcr | Cholesterol synthesis | Decreased expression | Humanized Mouse | biorxiv.org |
| Ldlr | LDL cholesterol uptake | Decreased expression | Humanized Mouse | biorxiv.org |
| Cyp7a1 | Bile acid synthesis | Decreased expression | Humanized Mouse | biorxiv.org |
Significant species-specific differences exist in the activation of PPARα by this compound. nih.gov Rodents, particularly mice and rats, exhibit a much more robust response to PPARα agonists like PFOA compared to humans. oup.comnih.gov This disparity is attributed to several factors, including higher expression levels of PPARα in rodent liver and a greater intrinsic responsiveness of the rodent PPARα to these compounds. oup.com
Studies utilizing humanized PPARα mice, which express the human form of the receptor, have demonstrated that human PPARα is less responsive to PFOA than its murine counterpart. nih.gov For example, a particular dose of APFO was found to significantly activate PPARα function in wild-type mice but not in humanized PPARα mice. nih.gov This suggests that a higher concentration of PFOA is required to achieve maximal activation of human PPARα compared to mouse PPARα. oup.comoup.com These findings are crucial for extrapolating data from animal models to assess potential human health implications.
Cellular Uptake, Distribution, and Elimination Kinetics in Model Systems
The pharmacokinetic profile of this compound, specifically its dissociated form PFOA, has been characterized in various model systems. Following oral administration, PFOA is rapidly and well-absorbed. researchgate.netnih.gov It primarily distributes to the plasma, liver, and kidney. nih.govoup.com
The elimination of PFOA varies significantly among species and, in some cases, between sexes within the same species. researchgate.netoup.com In rats, a notable sex-dependent difference in elimination is observed, with females excreting PFOA much faster than males. researchgate.net The elimination half-life of PFOA in female rats is a few hours, while in male rats, it can be several days. researchgate.net In cynomolgus monkeys, the elimination half-life is approximately 20 to 42 days, with urine being the primary route of excretion. oup.com
Cellular uptake of PFOA is mediated by various transporters. In humans, organic anion transporters such as OAT4 and urate transporter 1 (URAT1), which are located in the kidney, have been shown to mediate the cellular uptake of PFOA. oup.com This suggests their potential role in the renal reabsorption of perfluorocarboxylates. oup.com
| Species | Sex | Elimination Half-Life | Primary Route of Excretion | Reference |
|---|---|---|---|---|
| Rat | Female | 2-4 hours | Urine | researchgate.net |
| Rat | Male | 4-6 days | Urine | researchgate.net |
| Mouse | Not specified | ~20 hours | Urine | ncsu.edu |
| Cynomolgus Monkey | Male & Female | ~20-42 days | Urine | oup.com |
Interactions with Biological Macromolecules and Cellular Components
Beyond its interaction with PPARα, this compound can also engage with other biological macromolecules and cellular components, leading to a broader range of biological effects.
This compound and its dissociated form, PFOA, can modulate the activity of cytochrome P450 (CYP450) enzymes, which are a family of proteins crucial for the metabolism of a wide variety of endogenous and exogenous compounds. tandfonline.comnih.gov PFOA has been shown to induce increases in several CYP450-mediated reactions. tandfonline.com Specifically, PFOA has demonstrated an inhibitory effect on CYP2B6. nih.gov In vitro studies have indicated that long-chain per- and polyfluoroalkyl substances (PFAS), including PFOA, may have more potent inhibitory effects on certain CYP enzymes compared to their short-chain counterparts. nih.gov The modulation of CYP450 enzymes can have significant implications for the metabolism of other xenobiotics and endogenous molecules. nih.govmdpi.com
Membrane Permeability and Transport Mechanisms
The passage of this compound (APFOA) across biological membranes is a critical determinant of its toxicokinetics. In vitro studies using rat and human epidermal membranes have provided insights into its permeability. When a 20% aqueous solution of APFOA was applied to these membranes, steady-state penetration was achieved more rapidly and to a greater extent in rat skin compared to human skin. researchgate.net Specifically, for rat skin, steady-state penetration was reached in under 12 hours, while for human skin, it was achieved by 12 hours. researchgate.net
The permeability coefficient (Kp) for APFOA was found to be significantly different between the two species. researchgate.net This difference in permeability is also reflected in the total amount of APFOA that penetrated the skin over a 48-hour exposure period, with a negligible amount penetrating human skin under the experimental conditions. researchgate.net
The transport of perfluorooctanoate (PFOA), the anion of APFOA, is also influenced by environmental factors such as pH and the presence of cations. iaea.org Studies on its movement through saturated porous media have shown that divalent cations can inhibit its transport by increasing nonequilibrium interactions. iaea.org Acidic conditions also tend to reduce the mobility of PFOA. iaea.org The interplay between cation type and pH can affect the transport of PFOA, with the type of cation having a more dominant effect than pH in certain conditions. iaea.org
At a molecular level, the interaction of PFOA with lipid bilayers, the fundamental components of cell membranes, is driven by a free energy gradient from the aqueous environment to the lipid bilayer. acs.org For anionic PFOA, an initial electrostatic attraction to the positively charged groups of phospholipids (B1166683) at the membrane surface facilitates this process. acs.org
Table 1: In Vitro Skin Penetration of this compound (20% Aqueous Solution)
| Parameter | Rat Epidermal Membrane | Human Epidermal Membrane |
|---|---|---|
| Time to Steady-State Penetration | < 12 hours | ~12 hours |
| Steady-State Penetration Rate | 6500 ± 3000 ng APFOA x cm⁻² x h⁻¹ | 190 ± 57 ng APFOA x cm⁻² x h⁻¹ |
| Permeability Coefficient (Kp) | 3.25 ± 1.51 x 10⁻⁵ cm/h | 9.49 ± 2.86 x 10⁻⁷ cm/h |
| Total Penetration (48h) | 1.44 ± 1.13% of applied dose | 0.048 ± 0.01% of applied dose |
Data sourced from an in vitro study using diffusion cells with an exposure area of 0.64 cm². researchgate.net
Epigenetic Modification Pathways
DNA Methylation Pattern Alterations
This compound has been shown to induce epigenetic alterations, particularly affecting DNA methylation patterns in the liver. nih.gov In mouse models, exposure to PFOA led to global hypomethylation in the liver in a dose-dependent manner. nih.gov This was accompanied by changes in the expression of key enzymes that regulate DNA methylation. nih.gov
Specifically, the expression of DNA methyltransferase 3a (Dnmt3a), a de novo methyltransferase, was reduced at higher concentrations of PFOA exposure. nih.gov Conversely, the expression of Tet methylcytosine dioxygenase 1 (Tet1), an enzyme involved in DNA demethylation, was significantly increased. nih.gov These alterations in the expression of DNA methylation regulators suggest a mechanism by which PFOA triggers epigenetic changes in hepatic tissue. nih.gov
Further research has indicated that PFOA exposure can alter the expression of genes crucial for maintaining the intestinal barrier through changes in DNA methylation. dntb.gov.ua In human lung carcinoma cell lines, exposure to PFOA has also been linked to alterations in the mRNA expression of major DNA methylation regulators, including DNMT1, DNMT3a, DNMT3b, TET1, TET2, and TET3. mdpi.com
Table 2: Effect of PFOA on the Expression of DNA Methylation Regulators in Mouse Liver
| Gene | Effect of PFOA Exposure | Implication |
|---|---|---|
| Dnmt3a | Significantly reduced expression at higher concentrations nih.gov | Affects de novo DNA methylation nih.gov |
| Tet1 | Significant dose-dependent increase in expression nih.gov | Promotes DNA demethylation nih.gov |
| Dnmt1 | No significant change nih.gov | Maintenance methylation is likely unaffected nih.gov |
| Dnmt3b | No significant change nih.gov | De novo methylation pathway may be selectively affected nih.gov |
| Tet2 | No significant change nih.gov | Demethylation regulation may be specific to Tet1 nih.gov |
| Tet3 | No significant change nih.gov | Demethylation regulation may be specific to Tet1 nih.gov |
Findings are based on studies in young adult female mice. nih.govresearchgate.net
Alternative Splicing Factor Variations
Exposure to this compound can induce tissue-specific changes in RNA binding proteins, which in turn affects alternative splicing factors. nih.gov Studies in mice have identified multiple splicing factors whose protein levels, but not their mRNA levels, were affected by PFOA exposure. nih.govresearchgate.net This suggests that PFOA may influence post-transcriptional or translational regulation of these factors. nih.gov The alterations in the abundance of these splicing factor proteins were also associated with changes in the splicing patterns of their target genes. nih.govresearchgate.net This represents a novel mechanism for PFOA-mediated hepatotoxicity. nih.gov
While direct studies on APFOA are specific, research on other per- and polyfluoroalkyl substances (PFAS) like perfluorooctane (B1214571) sulfonate (PFOS) has also shown significant alterations in the splicing landscape in human uterine artery endothelial cells. fortunejournals.com In these cells, skipped exons were the most frequent alternative splicing event observed. fortunejournals.com Although this is a different compound, it points to a broader potential for PFAS to interfere with RNA splicing mechanisms.
In Vitro and In Silico Modeling Approaches for Mechanistic Elucidation
In vitro and in silico models are valuable tools for elucidating the mechanisms of action of this compound. epa.gov In vitro studies using human hepatocyte cells (HL-7702) have been employed to investigate PFOA-induced hepatotoxicity, helping to bridge the gap between animal models and human health relevance. acs.org These studies have confirmed that PFOA can induce apoptosis in human liver cells and have helped to identify underlying molecular pathways. acs.org
For instance, in HL-7702 cells, PFOA exposure led to a dose-dependent increase in Caspase-9 activity, a key enzyme in the apoptotic pathway. acs.org This in vitro system has been instrumental in confirming mechanisms that are independent of peroxisome proliferator-activated receptor alpha (PPARα), which is a primary mechanism in rodents but less so in humans. acs.org
In silico modeling, such as quantitative structure-activity relationship (QSAR) models, has been used to predict the toxicity of PFOA and other PFAS, both individually and in mixtures. nih.gov These computational approaches can help to understand how the molecular structure of PFOA relates to its biological activity. nih.gov Molecular docking simulations have also been utilized to investigate the binding of PFOA to proteins like human serum albumin, providing insights into its bioaccumulation potential. mdpi.com Furthermore, in silico modeling has suggested potential interactions between PFOA and the DNA-binding domain of nuclear receptors, offering another avenue for its mechanism of action. researchgate.net
Remediation and Degradation Technologies
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).
Sonochemical degradation utilizes ultrasonic irradiation to induce the formation, growth, and collapse of cavitation bubbles in a liquid. ucl.ac.uk This process creates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition of chemical compounds. ucl.ac.uk The degradation of APFO via sonolysis is influenced by its tendency to adsorb at the bubble-water interface. caltech.edu
The effectiveness of sonochemical degradation is dependent on several operational parameters, including ultrasonic frequency, power intensity, initial concentration of the contaminant, and treatment duration. nih.gov Studies have shown that the degradation rates of perfluorinated compounds like APFO increase with higher acoustic power density. caltech.edu For instance, a study investigating the sonochemical degradation of APFO in an aqueous solution (46.4 μmol/L) under ultrasound irradiation reported a 35.5% decomposition after 120 minutes, with a defluorination ratio of 6.73%. nih.gov
The degradation of APFO through sonolysis is believed to proceed via pyrolysis at the bubble-water interface, leading to the cleavage of the ionic headgroup and subsequent breakdown of the perfluorinated tail. caltech.edu
Interactive Data Table: Sonochemical Degradation of APFO
| Parameter | Value | APFO Decomposition (%) | Defluorination Ratio (%) | Time (min) | Reference |
| Initial APFO Concentration | 46.4 µmol/L | 35.5 | 6.73 | 120 | nih.gov |
| Ultrasonic Power | Not Specified | 35.5 | 6.73 | 120 | nih.gov |
Persulfate (S₂O₈²⁻) is a strong oxidant that can be activated to form sulfate (B86663) radicals (SO₄⁻•), which are highly effective in degrading persistent organic pollutants like APFO. plos.orgresearchgate.net Activation can be achieved through various methods, including heat, ultraviolet (UV) light, ultrasound, and transition metals. plos.orgnih.govcsic.es
The combination of ultrasound and persulfate has been shown to enhance the degradation of APFO. In one study, the addition of 10 mmol/L of persulfate to a sonochemical system increased the decomposition of an initial 46.4 μmol/L APFO solution to 51.2% and the defluorination ratio to 11.15% within 120 minutes. nih.gov This enhancement is attributed to the formation of sulfate radicals from persulfate during ultrasonic irradiation, which accelerates the decarboxylation of APFO at the bubble-water interface. nih.gov
Heat-activated persulfate oxidation has also been investigated for APFO remediation. nih.gov The degradation of APFO in this system follows pseudo-first-order kinetics, with the rate increasing with higher temperatures and persulfate concentrations. nih.govwisdomlib.orgnih.gov For example, at 50°C with a molar ratio of PFOA to persulfate of 1:100, an 89.9% degradation efficiency was achieved after 100 hours, with a corresponding defluorination ratio of 23.9%. nih.gov The degradation mechanism is proposed to involve a decarboxylation reaction initiated by sulfate radicals, followed by the elimination of hydrogen fluoride (B91410) (HF) aided by hydroxyl radicals. nih.gov
Interactive Data Table: Persulfate-Activated Degradation of APFO/PFOA
| Activation Method | Initial Concentration | Persulfate Concentration | Temperature (°C) | Degradation (%) | Defluorination (%) | Time (h) | Reference |
| Ultrasound | 46.4 µmol/L APFO | 10 mmol/L | Not Specified | 51.2 | 11.15 | 2 | nih.gov |
| Heat (Acidic) | 20 µM PFOA | 2 mM | 50 | 89.9 | 23.9 | 100 | nih.gov |
Note: This table presents data from different studies and direct comparison should be made with caution due to varying experimental conditions.
Electrochemical oxidation is a promising technology for the degradation of APFO due to its ability to facilitate direct electron transfer at the anode surface, leading to the mineralization of the compound. marquette.eduresearchgate.net Various anode materials have been investigated for their efficiency in degrading APFO, including boron-doped diamond (BDD), Ti/SnO₂-Sb, and Ti/SnO₂-Sb-Bi electrodes. researchgate.netnih.gov
The electrochemical decomposition of APFO is initiated by a one-electron transfer from the carboxyl group of the molecule to the anode. researchgate.net This is followed by decarboxylation to form a perfluoroheptyl radical, which then undergoes defluorination reactions. researchgate.net Studies have demonstrated high degradation efficiencies for APFO using this method. For instance, over 99% of a 50 mg·L⁻¹ PFOA solution was degraded after 2 hours of electrolysis using a Ti/SnO₂-Sb-Bi anode. researchgate.net
The efficiency of electrochemical oxidation can be influenced by factors such as the anode material, current density, and the presence of other substances in the water matrix. marquette.edunih.gov For example, the presence of phosphate (B84403) and ammonium (B1175870) ions can inhibit the removal of PFOA by blocking active sites on the electrode surface. nih.gov Combining electrochemical oxidation with ultrasound has been shown to have a synergistic effect, enhancing the degradation and defluorination of PFOA. nih.govmdpi.com
Interactive Data Table: Electrochemical Degradation of PFOA
| Anode Material | Initial PFOA Concentration (mg/L) | Degradation (%) | Time (h) | Reference |
| Ti/SnO₂-Sb-Bi | 50 | >99 | 2 | researchgate.net |
| BDD | Not Specified | 98 | Not Specified | nih.gov |
| Ti/SnO₂-Sb | Not Specified | 93.3 | Not Specified | nih.gov |
Note: This table summarizes findings from different studies; experimental conditions may vary.
Ultraviolet (UV) light-based advanced oxidation processes are another effective method for degrading APFO. Direct photolysis of APFO by UV light is generally inefficient. mdpi.com However, the combination of UV with other chemicals, such as sulfite (B76179) (SO₃²⁻), can generate highly reactive species capable of degrading APFO.
Adsorption and Separation Technologies
Adsorption is a widely used technology for the removal of APFO from water, relying on the accumulation of the compound at the surface of a solid adsorbent material.
Activated carbon (AC) is a highly effective and commonly used adsorbent for removing APFO from water. southerncarbon.comchemviron.eu Both granular activated carbon (GAC) and powdered activated carbon (PAC) have demonstrated significant removal capabilities. jst.go.jpmdpi.com
The adsorption of APFO onto activated carbon is influenced by several factors, including the properties of the carbon (e.g., surface area, pore size distribution) and the water chemistry (e.g., pH, presence of other organic matter). researchgate.netnih.gov The primary mechanisms for APFO adsorption onto activated carbon include electrostatic attraction and hydrophobic interactions. researchgate.netnih.gov The negatively charged head of the APFO molecule can interact with positively charged sites on the AC surface, while the hydrophobic fluorocarbon tail is attracted to the carbonaceous surface. researchgate.net
Studies have shown that different types of activated carbon exhibit varying efficiencies. For instance, bituminous coal-based GACs have been found to have a considerably greater removal capacity for PFOA compared to coconut-based GACs. cswab.org In some cases, PAC has shown higher adsorption capacity than GAC for PFOA. mdpi.com The modification of activated carbon, for example with amine functional groups, can enhance its adsorption capacity for PFOA. jst.go.jp
Interactive Data Table: Activated Carbon Adsorption of PFOA/PFOS
| Adsorbent Type | Contaminant | Removal Efficiency (%) | Notes | Reference |
| Granular Activated Carbon (GAC) | PFOA | 12 | At 1 mg/L adsorbent concentration. | jst.go.jp |
| Powdered Activated Carbon (PAC) #1, #2, #3 | PFOA & PFOS | >90 | At 1 mg/L adsorbent concentration within 72h. | jst.go.jp |
| Powdered Activated Carbon (PAC) #3 | PFOA | 98 | At 1 mg/L adsorbent concentration. | jst.go.jp |
| Bituminous Coal-Based GAC | PFOA | High | Greater removal capacity than coconut-based GAC. | cswab.org |
| Amine-Modified Carbon | PFOA | High | Maximum adsorption capacity of 365 mg/g. | jst.go.jp |
Note: This table compiles data from various studies with different experimental setups. Direct comparisons should be made with caution.
Ion Exchange Resins for Aqueous Phase Removal
Ion exchange (IX) technology is a significant method for the removal of ammonium perfluorooctanoate (APFO), the salt of perfluorooctanoic acid (PFOA), from water. This process utilizes synthetic polymers, known as resins, that are capable of exchanging their mobile ions for ions of similar charge from the surrounding solution. For the removal of the perfluorooctanoate anion, anion exchange resins (AERs) are employed. epa.gov These resins possess positively charged functional groups that attract and hold the negatively charged PFOA molecules. epa.govrsc.org
The effectiveness of ion exchange resins for PFOA removal is influenced by several factors, including the characteristics of the resin itself and the composition of the water being treated. rsc.org Strong base anion exchange resins have demonstrated high efficiency in removing PFOA. seplite.comnih.gov The hydrophobicity of the resin's functional group plays a crucial role; resins with higher hydrophobicity tend to exhibit a greater capacity for PFOA removal. nih.gov For instance, a resin with a tributylamine (B1682462) functional group has shown excellent adsorption performance for PFOA. seplite.com
The presence of other substances in the water, such as natural organic matter (NOM), can compete with PFOA for adsorption sites on the resin, potentially reducing its removal efficiency. rsc.org However, studies have shown that ion exchange can achieve complete removal of PFOA while also removing a significant portion of dissolved organic carbon. rsc.org The performance of these resins can be evaluated through breakthrough curve analysis in column studies, which helps in determining the operational capacity and lifespan of the resin bed. researchgate.netresearchgate.net
Research has explored various types of anion exchange resins and their performance. For example, a diallyldimethylammonium chloride (DADMAC) based resin demonstrated a high adsorption capacity for PFOA, reaching equilibrium within an hour. rsc.org This particular resin also showed minimal interference from salts, pH variations, and natural organic matter. rsc.org The reusability of resins is another key aspect, with some resins maintaining their performance after multiple adsorption and desorption cycles. rsc.org
Table 1: Performance of Different Anion Exchange Resins for PFOA Removal
| Resin Type/Functional Group | Key Findings | Reference |
|---|---|---|
| Strong Base Anion Resin (Tributylamine functional group) | Highly selective for PFOA, achieving non-detect levels under high flow rates. | seplite.com |
| DADMAC-based Resin | High adsorption capacity (3300 mg/g), rapid kinetics, and minimal interference from co-contaminants. | rsc.org |
| Purolite® A532E (Highly hydrophobic) | Showed higher sorption capacity compared to less hydrophobic resins like A600E and A520E. | nih.gov |
| Purolite® A600E (Non-hydrophobic) & A520E (Fairly hydrophobic) | Reduced sorption capacity compared to highly hydrophobic resins. Can be regenerated with solvent-less solutions. | nih.gov |
Membrane Filtration Systems (e.g., Nanofiltration)
Membrane filtration, particularly nanofiltration (NF), is a highly effective technology for removing this compound from aqueous solutions. epa.govmdpi.com Nanofiltration membranes have pore sizes that can effectively reject PFOA molecules based on size exclusion. mdpi.compurdue.edu High-pressure membrane systems like nanofiltration and reverse osmosis (RO) have demonstrated exceptional removal rates for PFOA, often exceeding 90% and 99% respectively. researchgate.netresearchgate.net
The rejection of PFOA by nanofiltration is governed by multiple factors, including the membrane's molecular weight cutoff (MWCO), surface charge, and the properties of the water matrix such as pH and ionic strength. purdue.eduacs.org Membranes with a lower MWCO generally exhibit higher rejection rates for PFOA. mdpi.com For example, the NF90 membrane has been reported to achieve almost 100% rejection of PFOA at concentrations below 800 mg/L. researchgate.netepa.gov
Electrostatic repulsion also plays a significant role. acs.orgnih.gov Since PFOA exists as an anion in water, negatively charged nanofiltration membranes can repel the PFOA molecules, enhancing removal efficiency. nih.govmdpi.com The pH of the solution can influence the surface charge of the membrane and the speciation of PFOA, thereby affecting rejection rates. acs.orgiwaponline.com An increase in pH can lead to a more negative membrane surface charge, promoting anion repulsion and thus increasing PFOA rejection. iwaponline.com
Table 2: PFOA Rejection by Different Nanofiltration Membranes
| Membrane Type | Operating Conditions | PFOA Rejection Efficiency | Reference |
|---|---|---|---|
| NF90 | PFOA concentration < 800 mg/L | Almost 100% | researchgate.netepa.gov |
| NF90 | Initial PFOA concentration of 1000 mg/L | 99.3% | researchgate.net |
| NF270 | Varied PFOA concentrations | Lower rejection than NF90 | mdpi.comresearchgate.net |
| Aromatic Polyamide Membrane | Δp=0.5 MPa, pH > 7 | 88.7% | researchgate.net |
| MXT-NFM (MXene-TiO2 interlayered) | pH 3 to 10 | Rejection increased from 82.79% to 95.48% | iwaponline.com |
Thermal Treatment and Incineration Strategies
High-Temperature Decomposition Pathways
Thermal treatment, including high-temperature incineration, is a prominent strategy for the destruction of this compound. nih.gov The thermal decomposition of APFO has been studied over various temperature ranges, revealing distinct pathways and products.
At temperatures between 196-234°C, APFO undergoes clean, first-order kinetic decomposition. nih.govacs.orgresearchgate.net The primary products of this decomposition are the hydrofluorocarbon 1-H-perfluoroheptane, carbon dioxide, and ammonia. toxicdocs.org The reaction proceeds rapidly, with the half-life of APFO estimated to be less than 0.2 seconds at 350°C. nih.govacs.org This rapid decomposition at temperatures used for fluoropolymer processing (350-400°C) is a key aspect of its thermal fate. acs.orgtoxicdocs.org
At higher temperatures, such as those found in incineration processes (often exceeding 700°C), the goal is complete mineralization of the compound to innocuous substances like fluoride ions. researchgate.netund.edu Studies have shown that temperatures of 700°C or higher are required for efficient mineralization (>80%) of PFOA on granular activated carbon (GAC). und.edu Below this temperature, there is a higher likelihood of forming volatile organofluorine byproducts. researchgate.netund.edu
The general pathway for thermal destruction of PFOA in a reductive environment is hydrodefluorination (HDF), which involves the conversion of a carbon-fluorine (C-F) bond to a carbon-hydrogen (C-H) bond. glwater.org Pyrolysis studies, a form of thermal decomposition in an oxygen-deficient environment, show that the initial step in PFOA decomposition is the homolysis of a C-C bond near the carboxyl group, forming unstable perfluoroalkyl radicals. und.edu
Table 3: Thermal Decomposition Characteristics of this compound
| Temperature Range (°C) | Key Observations and Decomposition Products | Estimated Half-life | Reference |
|---|---|---|---|
| 196-234 | First-order decomposition to 1-H-perfluoroheptane, CO2, and NH3. | Minutes at the upper end of the range. | nih.govacs.orgresearchgate.net |
| 350 | Extrapolated rapid decomposition. | < 0.2 seconds | nih.govacs.orgtoxicdocs.org |
| 400 | Extrapolated very rapid decomposition. | ~0.015 seconds | acs.org |
| ≥ 700 | Efficient mineralization to fluoride ions on GAC. | Not applicable | researchgate.netund.edu |
Influence of Co-constituents on Thermal Fate
The presence of other materials, or co-constituents, during the thermal treatment of this compound can significantly influence its decomposition pathways and efficiency. When APFO is part of a complex mixture, such as industrial waste or adsorbed onto materials like granular activated carbon (GAC) or sewage sludge, these co-constituents can alter the reaction environment.
For instance, the thermal treatment of PFOA-laden GAC is a common scenario, as GAC is used for its removal from water. The GAC matrix can enhance thermal decomposition by entrapping PFOA within its pores, which hinders the escape of volatile compounds and promotes their degradation. researchgate.net Decomposition of PFOA on GAC has been observed to initiate at temperatures as low as 200°C. und.edu
Pyrolysis of APFO in the presence of nano-aluminum has also been investigated, indicating that interactions with metallic co-constituents can alter decomposition behavior, which is relevant for the disposal of certain energetic nanocomposites. scispace.com The presence of alkaline conditions can also greatly influence the hydrodefluorination pathway during pyrolysis. researchgate.net
Biological Treatment Approaches
Bioremediation Potential and Limitations
The biological treatment of this compound faces significant challenges due to the extreme stability of the perfluorooctanoate molecule. mdpi.com The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it highly resistant to microbial degradation. mdpi.comucr.edu Consequently, PFOA is often referred to as a "forever chemical" because it does not readily break down under normal environmental conditions. encyclopedia.pub
Despite these challenges, some research has indicated a limited potential for the bioremediation of PFOA. nih.govnih.gov Studies have explored the ability of certain microbial consortia and specific bacterial strains to degrade PFOA, particularly under anaerobic conditions. encyclopedia.pubmicrobe.com The highly oxidized nature of PFOA makes it more likely to accept electrons in a reductive, anaerobic environment. encyclopedia.pub For example, one study reported that an Acidimicrobium strain (A6) was capable of defluorinating PFOA, using it as a sole carbon source over a period of 100 days, leading to the release of fluoride ions. microbe.comasm.org This process was observed to be more effective in a mixed consortium. asm.org
However, the limitations of bioremediation for PFOA are substantial. researchgate.netacs.org The degradation rates observed are typically very slow, occurring over weeks or months. nih.govasm.org A major obstacle is the potential toxicity of the released fluoride ions to the microorganisms themselves, which could inhibit the degradation process. mdpi.comnih.gov Furthermore, the range of microbes capable of degrading PFOA is very limited, and the specific enzymatic pathways are not yet well understood. ucr.eduresearchgate.net Continued exposure to PFOA can also lead to shifts in microbial community structures, favoring more tolerant species. nih.gov While biodegradation holds the potential for a cost-effective, in-situ remediation strategy, significant scientific and practical hurdles remain to be overcome to make it a viable, large-scale technology for PFOA. nih.govresearchgate.net
Table 4: Summary of Bioremediation Studies on PFOA
| Microbial Agent | Conditions | Key Findings & Limitations | Reference |
|---|---|---|---|
| Acidimicrobium sp. A6 | Anaerobic, acidic (pH 4.5-5.5) | Defluorination and disappearance of PFOA over 100 days. Slow degradation rate. | encyclopedia.pubmicrobe.comasm.org |
| Microbial Consortium (including Dehalococcoides) | Anaerobic | Degraded unsaturated perfluorinated molecules but left saturated ones like PFOA untouched. | microbe.com |
| Activated Sludge Communities | Anaerobic | Showed potential for cometabolism of PFOA degradation byproducts. | ucr.edu |
| General Microbial Incubations | Anaerobic | Disappearance of PFOA with concurrent fluoride release. | nih.gov |
Development of Integrated Treatment Train Approaches
A common strategy in treatment trains is to first concentrate the PFAS from a large volume of contaminated water or soil into a smaller, more manageable volume. serdp-estcp.mil This is often followed by a destructive technology to break down the concentrated PFAS. serdp-estcp.mil This "concentrate-and-destroy" method can be more energy-efficient than directly applying a destructive technology to a dilute waste stream. slu.se
Several technologies can be integrated into treatment trains for APFO remediation:
Sorption Technologies: Granular activated carbon (GAC) and ion exchange (IX) resins are widely used to remove PFAS from water. epa.govtetratech.com They can serve as the initial concentration step in a treatment train. serdp-estcp.mil
Membrane Filtration: Nanofiltration and reverse osmosis are highly effective at separating PFAS from water, producing a concentrated waste stream and a treated effluent. serdp-estcp.milepa.gov Nanofiltration can concentrate PFAS-impacted water by over 20 times. serdp-estcp.mil
Destructive Technologies: These technologies aim to break the strong carbon-fluorine bonds in APFO. Examples include:
Plasma Treatment: This technology uses high-energy plasma to destroy PFAS and has been shown to be effective for treating the concentrated waste from IX or membrane filtration. serdp-estcp.milamazonaws.com
Electrochemical Oxidation: This method uses an electric current to generate powerful oxidizing agents that can degrade PFAS. nih.govslu.se
Sonochemical Degradation: High-frequency ultrasound can create conditions for the thermal decomposition of PFAS. slu.se
A proposed treatment train might involve in-situ pre-treatment to address PFAS precursors, followed by ex-situ treatment of the pumped groundwater using IX and then plasma treatment of the concentrated regenerant solution. serdp-estcp.milamazonaws.com Another example is the combination of nanofiltration to concentrate the PFAS followed by electrical discharge plasma to destroy them in the concentrate. serdp-estcp.mil Research has also explored coupling foam fractionation, a separation technique, with electrochemical oxidation for PFAS degradation. slu.se
The table below provides examples of integrated treatment train approaches for PFAS remediation.
Table 2: Examples of Integrated Treatment Train Approaches for PFAS Remediation
| Treatment Train Components | Target Contaminants | Purpose of Each Step | Reference(s) |
| In-situ Persulfate Oxidation + Ex-situ Ion Exchange + Plasma Treatment | PFAS and their precursors | In-situ oxidation to reduce source zones; IX to remove and concentrate PFAS; Plasma to destroy concentrated PFAS. | serdp-estcp.milamazonaws.com |
| Nanofiltration + Electrical Discharge Plasma | PFAS and co-occurring chemicals | Nanofiltration to concentrate contaminants; Plasma to destroy the concentrated waste stream. | serdp-estcp.mil |
| Foam Fractionation + Electrochemical Oxidation | PFAS | Foam fractionation to concentrate PFAS; Electrochemical oxidation to degrade the concentrated PFAS. | slu.se |
| Nanofiltration + Electrochemical Anodic Oxidation + Electro-Fenton Degradation | PFAS | A proposed design to maximize economic and environmental benefits. | nih.govresearchgate.net |
The development of these integrated approaches is crucial for the effective and efficient remediation of sites contaminated with APFO and other persistent PFAS. nih.gov
Research into Defluorination Yields and Decomposition Products in Remediation Processes
A critical aspect of evaluating the effectiveness of remediation technologies for this compound (APFO) is understanding the extent of defluorination and the nature of the resulting decomposition products. Complete mineralization to carbon dioxide, water, and fluoride ions is the ultimate goal, but many processes result in the formation of shorter-chain perfluoroalkyl substances (PFAS) and other byproducts. cswab.orgnih.govresearchgate.net
Defluorination Yields:
The efficiency of defluorination, which is the removal of fluorine atoms from the carbon chain, varies significantly depending on the remediation technology and operating conditions. mdpi.com
UV-based Processes: UV treatment in combination with other reagents has shown a wide range of defluorination rates. For example, a UV/sulfite system at a high pH achieved defluorination rates of 73–100% for various perfluoroalkyl acids. mdpi.com In another study, a UV-Fenton system resulted in a 53.2% defluorination of PFOA after 5 hours. researchgate.net Photocatalytic reduction of PFOA using TiO₂ and oxalic acid under anaerobic conditions yielded a defluorination rate of 16.5%. mdpi.comnih.gov
Ultrasonic Treatment: High-power ultrasonic treatment has demonstrated the potential for complete defluorination of PFOA. researchgate.net One study reported 100% defluorination after 4 hours of treatment. researchgate.net
Biological Treatment: Some microbial processes have also shown the ability to defluorinate PFOA. For instance, Acidimicrobium sp. Strain A6 was able to remove up to 60% of PFOA and PFOS in 100-day incubations, with the buildup of fluoride ions indicating defluorination. acs.org
The table below presents a summary of defluorination yields from various PFOA remediation studies.
Table 3: Defluorination Yields in PFOA Remediation Processes
| Remediation Technology | Defluorination Yield (%) | Reaction Time | Reference(s) |
| UV/Sulfite (pH 12) | 73-100% | 8 hours | mdpi.com |
| UV-Fenton | 53.2% | 5 hours | researchgate.net |
| Photocatalytic UV reduction (TiO₂/oxalic acid) | 16.5% | 3 hours | mdpi.comnih.gov |
| Ultrasonic Treatment (900 W) | 100% | 4 hours | researchgate.net |
| Acidimicrobium sp. Strain A6 | Up to 60% removal with F⁻ buildup | 100 days | acs.org |
| UV/Sulfite-Nitrate | Nearly 100% | 2 hours | mdpi.com |
| Microwave-hydrothermal (ZVI/persulfate) | Not specified, but 67.6% decomposition | Not specified | nih.gov |
Decomposition Products:
The decomposition of APFO often proceeds through a chain-shortening mechanism, leading to the formation of shorter-chain perfluorinated carboxylic acids (PFCAs). nih.govresearchgate.net For example, the degradation of PFOA (C8) can produce perfluoroheptanoic acid (PFHpA, C7), perfluorohexanoic acid (PFHxA, C6), perfluoropentanoic acid (PFPeA, C5), and perfluorobutanoic acid (PFBA, C4). nih.govnih.gov In some cases, these intermediates can be further mineralized to harmless end products. nih.gov
Thermal decomposition studies have identified different products. For example, gas-phase NMR studies of the thermolysis of APFO identified 1H-perfluoroheptane and perfluoro-1-heptene as decomposition products. acs.orgnih.gov
It is crucial to identify and quantify these decomposition products as some shorter-chain PFAS may still pose environmental and health risks. cswab.org Research is ongoing to develop remediation technologies that not only degrade APFO but also lead to complete mineralization, thus avoiding the formation of problematic byproducts. researchgate.net
Regulatory and Policy Influences on Research Trajectories
Historical Context of Industrial Stewardship and Research Disclosures
In the early 2000s, increasing awareness of the widespread presence of PFOA in the environment and in human blood spurred initial actions from industry. A pivotal moment came in 2000 when 3M, a major manufacturer, announced a phase-out of their production of PFOS and PFOA. 3m.com This decision was influenced by internal research showing the bioaccumulation of these substances. 3m.com
A significant development in industrial stewardship was the 2006 launch of the PFOA Stewardship Program by the U.S. Environmental Protection Agency (EPA). epa.govregulations.gov This program invited eight major companies in the per- and polyfluoroalkyl substances (PFAS) industry to commit to a 95% reduction in facility emissions and product content of PFOA and related chemicals by 2010, and to work towards complete elimination by 2015. epa.govregulations.govaalrr.com The companies that participated were Arkema, Asahi, Ciba, Clariant, Daikin, DuPont, 3M/Dyneon, and Solvay Solexis. acs.org The program was initiated due to concerns about PFOA's persistence, its presence in the environment and the general population's blood, its long half-life in humans, and observed adverse developmental and other effects in laboratory animals. epa.govregulations.gov The companies met the program goals primarily by ceasing the manufacture and import of long-chain PFAS and transitioning to alternative chemicals. regulations.gov
However, the history of research disclosures is not without controversy. Documents revealed through legal proceedings indicated that companies like DuPont had internal research dating back decades that pointed to potential negative health effects of PFOA, such as increased liver size in animals in the 1960s and knowledge of PFOA causing cancerous tumors in lab animals by the 1990s. ucs.orgwikipedia.org These findings were not always shared publicly or with regulatory agencies in a timely manner. ucs.orgucsf.edu For instance, it was revealed that both 3M and DuPont had conducted secret medical studies on PFOA for over four decades. wikipedia.org In 1981, DuPont's internal research showed that PFOA caused birth defects in lab animals and in some workers at its Teflon™ plant. pfaswaterexperts.org Despite this, the company publicly maintained that PFOA posed no known health risks to the general public. healthandenvironment.org This lack of transparency has been a subject of public and regulatory scrutiny. ucsf.edusec.gov
Scientific Evidence Driving Regulatory Shifts and Voluntary Phase-Out Initiatives
The voluntary phase-out of APFO and related long-chain PFAS by major manufacturers was largely a response to accumulating scientific evidence regarding their persistence, bioaccumulation, and potential toxicity. 3m.comaalrr.comnih.govmdpi.comepa.govdiva-portal.org
Key research findings that influenced these shifts include:
Persistence and Bioaccumulation: Studies demonstrated that PFOA is extremely persistent in the environment and can build up in the bodies of humans and animals over time. wikipedia.orgepa.gov Advanced analytical techniques in the 1990s revealed the presence of low levels of PFOS and PFOA in the environment and the general population, and it was understood that continued exposure could lead to bioaccumulation. 3m.com
Adverse Health Effects in Animals: Laboratory studies on animals, particularly rats and mice, showed a range of adverse health effects associated with PFOA exposure. These included developmental effects like low birth weight and accelerated puberty, as well as an increased risk of certain cancers, including testicular, kidney, and liver tumors. epa.govwikipedia.orgnavy.mil
Human Health Concerns: Epidemiological studies of populations with higher exposure to PFOA, including industrial workers and communities near manufacturing facilities, suggested links to various health problems. These included increased cholesterol levels, effects on the immune system, thyroid disease, and an increased risk of certain cancers like testicular and kidney cancer. nih.govmdpi.comepa.govwisconsin.gov
These scientific findings, coupled with public pressure and the threat of stricter regulations, created a compelling case for companies to voluntarily phase out the production and use of PFOA. The 3M phase-out in 2002 was a significant early step, wikipedia.org followed by the broader industry commitment under the EPA's PFOA Stewardship Program. epa.gov
Research Informing Risk Management Frameworks and Guidance Values
Scientific research has been fundamental in the development of risk management frameworks and health-based guidance values for PFOA in drinking water and other environmental media. epa.govdiva-portal.org These frameworks aim to protect public health by setting limits on acceptable levels of exposure.
The U.S. EPA has been a key player in this area. In 2009, the agency issued provisional health advisories for PFOA and PFOS. navy.milnih.gov These were later updated, and in 2016, the EPA established a lifetime health advisory (HA) of 70 parts per trillion (ppt) for the combined concentration of PFOA and PFOS in drinking water. nih.gov This HA was based on the best available peer-reviewed science at the time, including studies on laboratory animals and epidemiological studies of human populations. navy.mil In June 2022, the EPA issued interim updated drinking water health advisories for PFOA and PFOS, which were significantly lower than the 2016 levels, reflecting new scientific information on the potential for negative health effects at very low exposures. epa.govfederalregister.gov Finally, in April 2024, the EPA established an enforceable Maximum Contaminant Level (MCL) for PFOA in drinking water at 4.0 parts per trillion. epa.govwisconsin.gov
The development of these guidance values involves a complex risk assessment process that considers:
Toxicological Data: Identifying the most sensitive adverse health endpoints from animal and human studies. For PFOA, developmental effects, liver toxicity, and effects on the immune system and mammary gland development have been considered critical endpoints. nih.gov
Dose-Response Assessment: Determining the relationship between the level of exposure and the likelihood of adverse health effects.
Exposure Assessment: Estimating the amount of PFOA people are exposed to from various sources, with drinking water being a primary focus. epa.gov
In the absence of federal standards for a long period, several U.S. states took the initiative to develop their own guideline levels and standards for PFOA in drinking water, often based on their own interpretation of the scientific evidence and a desire for more protective standards. nih.govclu-in.org
Internationally, other countries and organizations have also established their own risk management frameworks and guidance values for PFOA, reflecting a global effort to address the risks posed by this compound. canada.ca
Global and Regional Regulatory Development and Research Priorities
The regulation of APFO and PFOA has become a global issue, with international bodies and regional authorities taking steps to restrict their use and manage their environmental presence. 3m.comaalrr.comnih.govepa.gov This has, in turn, spurred further research to fill knowledge gaps and support regulatory decision-making.
International Regulations:
A landmark global action was the listing of PFOA, its salts, and PFOA-related compounds in Annex A of the Stockholm Convention on Persistent Organic Pollutants (POPs) in 2019. mdpi.comeuropa.eufrontiersin.org This convention aims to eliminate or restrict the production and use of POPs. www.gov.uk The listing obligates signatory parties to take measures to eliminate these substances. www.gov.ukbasel.int The Convention also provides for specific exemptions for certain uses where alternatives are not yet readily available, such as in the semiconductor industry and for medical devices. pops.int
Regional Regulations:
European Union: The EU has been proactive in regulating PFOA. It was included in the candidate list of "Substances of Very High Concern" under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation in 2013. verive.eu In 2020, the EU adopted stricter regulations under its POPs Regulation, effectively banning the manufacture and placing on the market of PFOA and PFOA-related compounds above certain concentration limits. europa.euverive.eu The European Chemicals Agency (ECHA) continues to review and propose restrictions on a wider range of PFAS. sustainabilityinbusiness.blogvinatex.com
United States: Beyond the PFOA Stewardship Program and the establishment of drinking water health advisories and an MCL, the EPA has used its authority under the Toxic Substances Control Act (TSCA) to issue Significant New Use Rules (SNURs) for certain PFAS, requiring notification to the EPA before they can be manufactured or imported. regulations.govitrcweb.org
Australia: The Australian government has developed a PFAS National Environmental Management Plan, which provides a risk-based framework for regulating contaminated sites. canada.ca They have also established drinking water and recreational water guidance values for PFOA. canada.ca
Research Priorities:
The evolving regulatory landscape has highlighted several key research priorities:
Alternatives to PFOA: A major focus is on the development and assessment of safer alternatives to PFOA and other long-chain PFAS. aiha.org This includes evaluating the potential toxicity and environmental fate of shorter-chain PFAS that have been used as replacements. mdpi.com
Environmental Fate and Transport: More research is needed to understand how different PFAS move through the environment, particularly in understudied compartments like soil and suspended particulate matter. researchgate.netepa.gov
Toxicity of a Wider Range of PFAS: While PFOA and PFOS are well-studied, there are thousands of other PFAS for which toxicity data is lacking. epa.govresearchgate.net High-throughput screening methods are being explored to accelerate the assessment of these other compounds. nih.gov
Mixture Effects: People are typically exposed to a mixture of different PFAS. Understanding the combined health effects of these mixtures is a critical research area. nih.gov
Remediation Technologies: Developing effective and affordable technologies to clean up PFAS-contaminated water and soil is a high priority. aiha.org
International collaborations, such as the Global PFAS Science Panel, have been established to foster research, exchange information, and coordinate scientific input for policy processes to address the global challenge of PFAS contamination. pfassciencepanel.org
Emerging Research Frontiers and Knowledge Gaps
Investigation of Alternatives and Their Environmental Behaviors
In response to the phasing out of long-chain PFAS like APFO, industry has introduced a variety of alternative compounds. buffalo.edunih.govwikipedia.org However, the environmental fate and potential toxicity of these substitutes are not yet fully understood, raising concerns about "regrettable substitutions." verisk.com
A prominent example is GenX, the trade name for the ammonium (B1175870) salt of hexafluoropropylene oxide dimer acid (HFPO-DA), which was developed as a replacement for APFO in fluoropolymer production. wikipedia.orgverisk.com Despite being designed for lower environmental persistence, studies have detected GenX in surface water, groundwater, drinking water, and even rainwater. verisk.com Research indicates that while GenX may be less bioaccumulative than APFO, it can still pose significant health risks. nih.govverisk.comacs.org In fact, the U.S. Environmental Protection Agency (EPA) has determined that two GenX-related chemicals are more toxic than the PFOA they were designed to replace. acs.org The degradation of GenX has been investigated using advanced oxidation and reduction processes, with studies showing that it is more readily degraded by UV/sulfite (B76179) systems compared to UV/persulfate. acs.org
Another class of alternatives includes compounds like ammonium 4,8-dioxa-3H-perfluorononanoate. sci-hub.seresearchgate.net While toxicological evaluations have been conducted, a comprehensive understanding of their environmental behavior, transport, and long-term effects is still developing. sci-hub.seresearchgate.net The emergence of these and other novel fluorinated alternatives necessitates rigorous investigation to avoid replacing one persistent environmental problem with another. acs.org
Table 1: Comparison of APFO and a Key Alternative
| Feature | Ammonium Perfluorooctanoate (APFO) | GenX (HFPO-DA Ammonium Salt) |
| Primary Use | Processing aid in fluoropolymer production | Replacement for APFO in fluoropolymer production wikipedia.orgverisk.com |
| Environmental Presence | Widespread in various environmental media nih.gov | Detected in surface water, groundwater, and air verisk.com |
| Toxicity Concerns | Linked to various adverse health outcomes | Considered potentially more toxic in some aspects than APFO acs.org |
| Degradation | Recalcitrant to most conventional treatments | More amenable to degradation by UV/sulfite processes acs.org |
Comprehensive Understanding of Multi-Pathway Environmental Transport
A complete picture of how APFO moves through the environment is crucial for predicting its distribution and impact. Research has identified several key transport pathways, but a more comprehensive, multi-pathway understanding is still an active area of investigation.
Studies near fluoropolymer manufacturing facilities have provided valuable insights. Evidence suggests that APFO can be released into the atmosphere through stack emissions, transported over distances, and then deposited onto soil. nih.govny.gov From the soil, it can migrate downwards with precipitation to contaminate underlying aquifers and public water supplies. nih.govny.govresearchgate.net This atmospheric transport and subsequent deposition is a significant pathway for the widespread distribution of PFAS, including APFO. ny.govitrcweb.org
Once in aquatic environments, the behavior of APFO is influenced by its chemical properties. Due to their low pKa values, most perfluoroalkyl substances exist as dissociated conjugate bases at environmentally relevant pH levels. researchgate.net Their surfactant nature allows them to accumulate at air-water interfaces and be transported over long distances by marine currents and aerosols. researchgate.net The downward leaching of APFO in unsaturated soils is a site-specific process that depends on the properties of both the soil and the compound itself. ny.govitrcweb.org
While biotic and abiotic transformations of some polyfluorinated "precursor" substances can form persistent perfluoroalkyl acids like the one derived from APFO, the perfluorooctanoate anion itself is highly resistant to degradation under typical environmental conditions. itrcweb.org Further research is needed to fully model the interplay of these various transport and transformation processes in different environmental compartments. uq.edu.au
Advanced Mechanistic Characterization at Sub-Cellular and Molecular Levels
Understanding the precise mechanisms by which APFO exerts its toxic effects at the sub-cellular and molecular levels is a critical frontier in toxicology. While adverse health outcomes have been linked to APFO exposure, the intricate details of its interactions within cells are still being unraveled.
Current research is exploring how APFO interacts with cellular components. This includes investigating its binding to proteins, its effects on cell membranes, and its potential to disrupt critical cellular processes. For instance, studies are examining the impact of APFO on mitochondrial function and the generation of oxidative stress.
Furthermore, researchers are delving into the effects of APFO on gene expression and signaling pathways. By identifying the specific genes and cellular communication networks that are altered by APFO exposure, scientists can gain a deeper understanding of the molecular basis for its toxicity. This knowledge is essential for developing more accurate risk assessments and potentially identifying biomarkers of exposure and effect.
Development of Novel and Sustainable Remediation Technologies
The persistent and recalcitrant nature of APFO presents a significant challenge for environmental remediation. Conventional water and soil treatment methods are often ineffective. acs.org Consequently, a major focus of current research is the development of novel and sustainable technologies for the removal and destruction of APFO.
Advanced Oxidation Processes (AOPs) are a promising category of remediation technologies. These methods utilize highly reactive species, such as hydroxyl radicals and sulfate (B86663) radicals, to break down the stable carbon-fluorine bonds in APFO. mdpi.comresearchgate.net
Sonochemical Degradation: High-frequency ultrasound can create cavitation bubbles that generate extreme temperatures and pressures, leading to the pyrolysis and degradation of APFO. acs.orgresearchgate.netcaltech.edu The efficiency of this process can be influenced by factors like power density, temperature, and the presence of other substances in the water. researchgate.netacs.orgucl.ac.uk
Electrochemical Oxidation: This technique uses specialized anodes to generate powerful oxidizing agents that can mineralize APFO. acs.orgnih.govdigitellinc.comrsc.orgacs.org Boron-doped diamond (BDD) electrodes have shown particular promise in this area. redalyc.org
Photocatalysis: Using semiconductor nanomaterials like titanium dioxide (TiO2), gallium(III) oxide (Ga2O3), and indium(III) oxide (In2O3) under UV light can effectively decompose PFOA. redalyc.orgnih.govsci-hub.semdpi.comresearchgate.net The efficiency is linked to the material's surface area and its ability to generate photogenerated holes. nih.govsci-hub.se
Persulfate-Based AOPs: Activating persulfate with heat or UV light generates sulfate radicals, which have a high oxidation potential and are effective in degrading APFO. mdpi.comhep.com.cn
Nanotechnology-based approaches are also gaining traction. Engineered nanomaterials, such as modified carbon nanotubes and nanosized iron oxides, offer high surface areas for the adsorption and catalytic degradation of APFO. buffalo.edumdpi.comnih.govsci-hub.seresearchgate.net
Bioremediation and Phytoremediation represent more sustainable, "green" approaches.
Microbial Degradation: While challenging, some microbial consortia have demonstrated the ability to degrade APFO. researchgate.netnih.govresearchgate.netnih.govrsc.org Research is ongoing to identify and optimize microbial strains and consortia for effective bioremediation. researchgate.netnih.gov
Phytoremediation: Certain plants, such as duckweed (Lemna minor) and various wetland species, have shown the potential to take up and accumulate APFO from water and soil. frontiersin.orgjuniperpublishers.comresearchgate.netnih.govbattelle.org This offers a low-cost, environmentally friendly option for remediation, although its efficiency and the fate of the accumulated compounds require further investigation. researchgate.netbattelle.org
Table 2: Overview of Emerging Remediation Technologies for APFO
| Technology | Principle | Key Findings |
| Sonochemical Degradation | High-frequency ultrasound induces cavitation and pyrolysis. acs.org | Effective for a range of concentrations; performance affected by water matrix. acs.orgacs.org |
| Electrochemical Oxidation | Anodic generation of strong oxidants mineralizes APFO. acs.org | BDD electrodes show high efficiency; potential for complete mineralization. redalyc.org |
| Photocatalysis | UV-activated nanomaterials generate reactive species to degrade APFO. nih.govsci-hub.se | In2O3-based photocatalysts show high potential. nih.govsci-hub.se |
| Phytoremediation | Plants take up and accumulate APFO from the environment. frontiersin.orgjuniperpublishers.com | Duckweed and certain wetland plants demonstrate uptake capabilities. frontiersin.orgjuniperpublishers.comnih.gov |
| Microbial Degradation | Microbial consortia break down APFO through metabolic processes. researchgate.netnih.gov | Some bacterial strains and consortia show degradation potential. researchgate.netnih.govnih.gov |
Predictive Modeling for Environmental Fate and Interactions
Developing robust predictive models is essential for forecasting the environmental fate, transport, and potential risks of APFO. These models can help to simulate how the compound will move through different environmental compartments and interact with biological systems.
Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. QSAR models aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity. rsc.orgfiu.eduitrcweb.org For APFO and other PFAS, these models can be used to predict properties like water solubility, vapor pressure, and partitioning behavior, which are crucial inputs for larger environmental fate and transport models. rsc.orgmdpi.com However, the development of accurate QSAR models for the diverse range of PFAS structures remains a challenge. nih.gov
Research is also focused on developing models that can predict the interactions of APFO with dissolved organic matter and its potential for bioaccumulation in food webs. Machine learning approaches are increasingly being used to develop more accurate predictive models for the toxicity and bioconcentration potential of PFAS like APFO. fiu.edu An integrated modeling approach that combines various predictive tools is needed to better understand the complex environmental behavior of these persistent chemicals. rsc.org
Q & A
Basic Question: What standardized protocols are recommended for assessing APFO toxicity in animal models?
Methodological Answer:
APFO toxicity studies in rodents typically follow OECD Guidelines for repeated-dose oral toxicity testing (e.g., 28-day or 90-day subchronic studies). Key endpoints include liver weight changes, peroxisome proliferation, and serum lipid alterations. For example, a 13-week dietary study in male rats demonstrated dose-dependent hepatomegaly and peroxisomal enzyme induction at 30 mg/kg/day . Researchers should use APFO doses below 10 mg/kg/day to avoid overwhelming detoxification pathways, as higher doses may trigger non-relevant adaptive responses in rodents. Include paired controls and validate APFO purity via HPLC-MS to avoid confounding by PFAS impurities.
Advanced Question: How can contradictory epidemiological findings on APFO-associated prostate cancer risk be reconciled?
Methodological Answer:
Occupational cohort studies show inconsistent prostate cancer risks due to exposure misclassification, latency periods, and confounding. For instance, Lundin et al. (2009) reported elevated prostate cancer HRs (6.6 [1.1–37.7]) in highly exposed workers , but Raleigh et al. (2014) found no significant association . To resolve contradictions:
- Apply job-exposure matrices (JEMs) with temporal granularity to quantify cumulative APFO exposure.
- Adjust for co-exposures (e.g., PFOS, solvents) using multivariable Cox regression.
- Stratify by latency (e.g., ≥20 years post-exposure) to account for cancer progression timelines.
- Use biomarker-driven studies (e.g., serum PFOA levels) to reduce recall bias .
Basic Question: What analytical methods are optimal for quantifying APFO in biological and environmental matrices?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., -PFOA) is the gold standard. For serum, use protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to isolate APFO. In water samples, weak anion-exchange SPE cartridges (e.g., Oasis WAX) achieve >95% recovery. Quantify limits of detection (LOD) ≤0.1 ng/mL in blood and ≤1 ng/L in water . Cross-validate with paired GC-MS to confirm specificity, as co-eluting PFAS (e.g., PFNA) may interfere.
Advanced Question: What experimental designs address species-specific disparities in APFO-induced peroxisome proliferation?
Methodological Answer:
Rodent peroxisome proliferation (e.g., PPARα activation) is not directly translatable to humans. To model human relevance:
- Use PPARα-humanized mice to compare APFO effects in murine vs. human receptor contexts.
- Conduct in vitro assays with primary human hepatocytes, measuring acyl-CoA oxidase (ACOX1) activity and mitochondrial β-oxidation.
- Incorporate transcriptomics (RNA-seq) to identify conserved vs. species-specific pathways. Pastoor et al. (1987) demonstrated that APFO’s hepatomegaly in rats correlates with ACOX1 upregulation, a response absent in primates .
Basic Question: What are the primary endpoints for evaluating APFO’s developmental toxicity?
Methodological Answer:
Follow OECD 414 (prenatal developmental toxicity study) with gestational exposure in rats. Key endpoints include:
- Maternal: Body weight gain, liver/kidney histopathology.
- Fetal: Litter size, skeletal malformations (e.g., delayed ossification).
- Postnatal: Survival, neurobehavioral assessments (e.g., motor activity). APFO’s placental transfer in rats is minimal (<5% of maternal serum), but lactational exposure via milk warrants cross-fostering designs .
Advanced Question: How can mechanistic studies clarify APFO’s association with cerebrovascular disease in occupational cohorts?
Methodological Answer:
Epidemiological data suggest elevated cerebrovascular mortality (HR=4.6 [1.3–17.0]) in highly exposed workers . Mechanistic studies should:
- Use endothelial cell cultures exposed to APFO (1–100 µM) to assess oxidative stress (e.g., ROS via DCFH-DA) and nitric oxide suppression.
- Conduct in vivo MRI in APFO-dosed mice to detect blood-brain barrier permeability.
- Analyze lipidomic profiles in exposed workers for proatherogenic metabolites (e.g., oxidized LDL) .
Basic Question: What safety protocols are critical for handling APFO in laboratory settings?
Methodological Answer:
- PPE: Nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure (APFO is a mild irritant) .
- Ventilation: Use fume hoods for powder handling; APFO aerosols may cause respiratory irritation.
- Waste Disposal: Incinerate APFO waste at ≥1,000°C to prevent PFAS formation .
Advanced Question: How do pharmacokinetic differences between APFO and PFOA affect toxicity extrapolation?
Methodological Answer:
APFO dissociates to PFOA in vivo, but its ammonium salt form increases water solubility and bioavailability. Key considerations:
- Absorption: APFO’s dermal penetration in rats is 2–4% vs. <1% for PFOA .
- Half-life: APFO’s rat half-life (15–20 days) aligns with PFOA, but human half-life (3.8 years) requires allometric scaling for risk assessment.
- Tissue Distribution: APFO preferentially accumulates in liver > plasma in rodents, while human data show kidney > liver .
Basic Question: What statistical approaches mitigate confounding in APFO occupational studies?
Methodological Answer:
- Apply Cox proportional hazards models with time-dependent exposure metrics (e.g., cumulative APFO mg/m³-years).
- Adjust for smoking, BMI, and co-exposures using propensity score matching.
- Use SMRs with regional reference populations to account for healthy worker bias .
Advanced Question: What in silico models predict APFO’s environmental persistence and bioaccumulation?
Methodological Answer:
- PBT Profiler: Input APFO’s log Kow (5.2) and biodegradation half-life (>100 days) to classify it as "very persistent."
- ECOSAR: Predict aquatic toxicity (LC50 = 10–100 mg/L for fish).
- Molecular Dynamics: Simulate APFO-protein binding to identify bioaccumulation hotspots (e.g., liver fatty acid-binding protein) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
